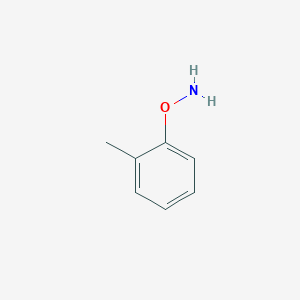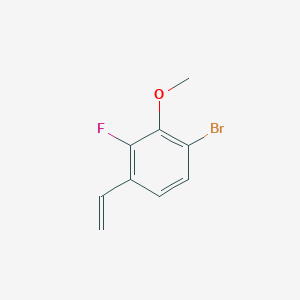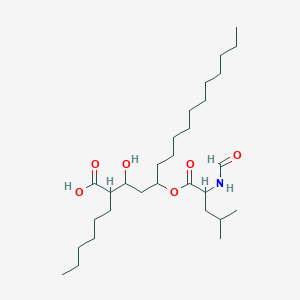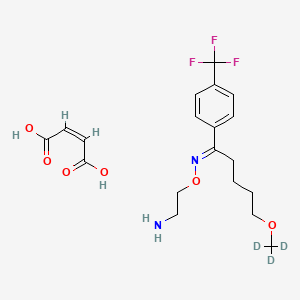
(E)-Fluvoxamine-d3 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Fluvoxamine-d3 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and other psychiatric conditions. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 Maleate involves the incorporation of deuterium into the fluvoxamine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Reaction with Deuterated Reagents: Using deuterated reagents such as deuterated water (D2O) or deuterated acids.
Purification: Employing techniques like crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluvoxamine N-oxide, while reduction may produce fluvoxamine alcohol derivatives.
Applications De Recherche Scientifique
(E)-Fluvoxamine-d3 Maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of fluvoxamine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of fluvoxamine.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated fluvoxamine in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.
Mécanisme D'action
(E)-Fluvoxamine-d3 Maleate exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets and pathways involved include:
Serotonin Transporter (SERT): The primary target of fluvoxamine, responsible for the reuptake of serotonin.
Serotonin Receptors: Modulation of various serotonin receptors (e.g., 5-HT1A, 5-HT2A) to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Fluvoxamine Maleate: The non-deuterated form of (E)-Fluvoxamine-d3 Maleate, commonly used as an SSRI.
Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different pharmacokinetic profile and therapeutic applications.
Uniqueness: this compound is unique due to its deuterium substitution, which enhances its metabolic stability and provides distinct advantages in pharmacokinetic studies. This makes it a valuable tool for researchers studying the metabolism and pharmacology of fluvoxamine.
Propriétés
Formule moléculaire |
C19H25F3N2O6 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |
Clé InChI |
LFMYNZPAVPMEGP-DWVRRCLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


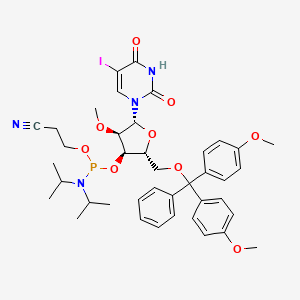
![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
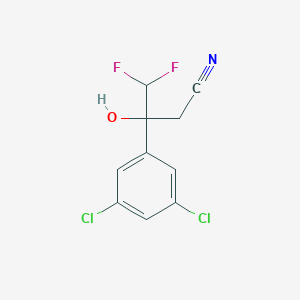
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
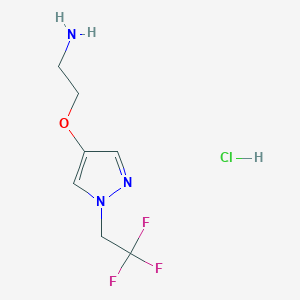
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
